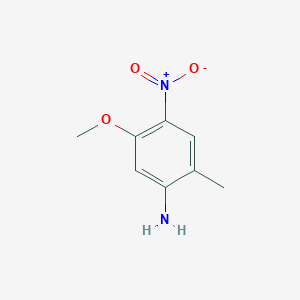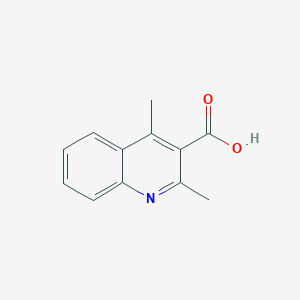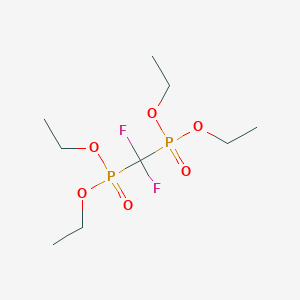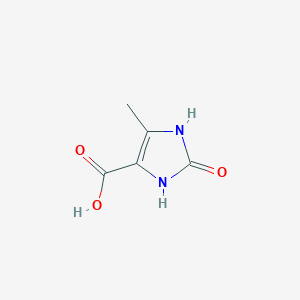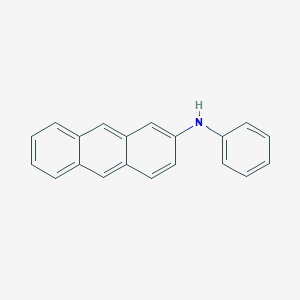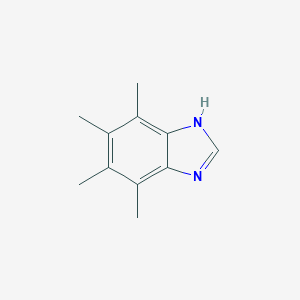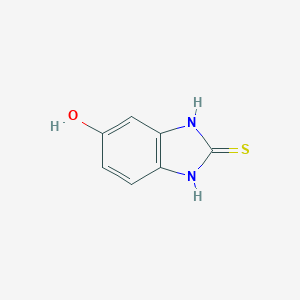![molecular formula C17H18ClN B028097 5-(3-Chlorpropyl)-10,11-Dihydro-5H-Dibenzo[b,f]azepin CAS No. 16036-79-6](/img/structure/B28097.png)
5-(3-Chlorpropyl)-10,11-Dihydro-5H-Dibenzo[b,f]azepin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-(3-Chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine involves several key steps, including formylation, dichloro-cyclopropanation, and reduction processes. Kawashima et al. (1978) described an improved method for synthesizing derivatives of dibenzo[b,f]azepine, including the introduction of a 3-chloropropyl group through a phase-transfer catalyzed reaction (Kawashima, Saraie, Kawano, & Ishiguro, 1978). Additionally, Bhatt and Patel (2005) detailed a process for synthesizing 5H-dibenzo[b,f]azepine-5-carboxylic acid derivatives, which could be relevant for functionalizing the dibenzo[b,f]azepine core with a 3-chloropropyl group (Bhatt & Patel, 2005).
Molecular Structure Analysis
The molecular structure of 5-(3-Chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine features a dibenzo[b,f]azepine core with a cyclopropane ring introduced via dichloromethylene transfer reaction, as discussed by Kawashima et al. (Kawashima & Kawano, 1976). This structural modification is crucial for its chemical reactivity and properties.
Wissenschaftliche Forschungsanwendungen
Neurologische Forschung
5-(3-Chlorpropyl)-10,11-Dihydro-5H-Dibenzo[b,f]azepin wird als Referenzstandard in der neurologischen Forschung verwendet. Es dient als chemische Grundlage für die Entwicklung von Verbindungen, die zur Untersuchung neurologischer Bahnen und Erkrankungen eingesetzt werden können .
Schmerzlinderung
Diese Verbindung ist ein Vorläufer bei der Synthese verschiedener Mittel zur Schmerzlinderung. Seine Struktur ermöglicht Modifikationen, die zur Entwicklung neuer Analgetika führen können, was möglicherweise alternative Möglichkeiten zur Schmerzlinderung bietet .
Entzündungshemmende Behandlungen
Im Bereich der entzündungshemmenden Forschung wird this compound verwendet, um Derivate zu erzeugen, die auf ihre Wirksamkeit bei der Reduzierung von Entzündungen getestet werden können, einem häufigen Symptom bei vielen Krankheiten .
Psychopharmakologie
Das Dibenzoazepinderivat ist in der Psychopharmakologie von Bedeutung für die Synthese verschiedener psychopharmakologischer Wirkstoffe. Diese synthetisierten Verbindungen können verwendet werden, um Behandlungen für psychiatrische Erkrankungen zu untersuchen .
Chemische Synthese
This compound spielt eine Rolle in der chemischen Synthese, insbesondere bei der Bildung komplexer organischer Verbindungen. Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet, die vielfältige Anwendungen in der medizinischen Chemie haben .
Proteomische Forschung
Als Produkt für die proteomische Forschung wird diese Verbindung verwendet, um Proteininteraktionen und -funktionen zu verstehen. Es kann Teil des Prozesses sein, um potenzielle Ziele für neue Medikamente zu identifizieren oder um die molekulare Grundlage von Krankheiten zu verstehen .
Wirkmechanismus
Target of Action
It is a dibenzazepine derivative, which is often used for the synthesis of many pain, anti-inflammatory, and psychopharmacological agents .
Mode of Action
As a dibenzazepine derivative, it may interact with its targets to modulate their function, leading to its therapeutic effects .
Biochemical Pathways
Given its use in the synthesis of pain, anti-inflammatory, and psychopharmacological agents, it may influence pathways related to pain perception, inflammation, and neurological function .
Result of Action
As a dibenzazepine derivative used in the synthesis of various therapeutic agents, it may exert effects on pain perception, inflammation, and neurological function .
Biochemische Analyse
Biochemical Properties
It is known to be used in the synthesis of various pharmaceutical agents, suggesting it may interact with a range of enzymes, proteins, and other biomolecules
Cellular Effects
Given its use in the synthesis of pain, anti-inflammatory, and psychopharmacological agents , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Eigenschaften
IUPAC Name |
11-(3-chloropropyl)-5,6-dihydrobenzo[b][1]benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN/c18-12-5-13-19-16-8-3-1-6-14(16)10-11-15-7-2-4-9-17(15)19/h1-4,6-9H,5,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMXGIZWHZIJPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301700 | |
| Record name | 5-(3-chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16036-79-6 | |
| Record name | NSC145945 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(3-chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




